Valacyclovir-d8 Hydrochloride Valacyclovir-d8 Hydrochloride L-Valacyclovir-d8 is intended for use as an internal standard for the quantification of L-valacyclovir by GC- or LC-MS. L-Valacyclovir is an L-valyl prodrug form of the antiviral guanosine analog acyclovir. L-Valacyclovir inhibits herpes simplex virus type 1 (HSV-1) replication (IC50 = 0.84 µM in Vero cells). It is more potent than the stereoisomer D-valacyclovir but less potent than acyclovir in vitro, however, it is rapidly converted to acyclovir in vivo. Formulations containing L-valacyclovir have been used in the treatment of HSV-1 infections.
Labelled Valacyclovir. Valacyclovir is an antiviral drug used to treat infections caused by herpes viruses.
Brand Name: Vulcanchem
CAS No.: 1279033-32-7
VCID: VC0196384
InChI: InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D;
SMILES: CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl
Molecular Formula: C13H12N6O4D8·HCl
Molecular Weight: 368.85

Valacyclovir-d8 Hydrochloride

CAS No.: 1279033-32-7

Cat. No.: VC0196384

Molecular Formula: C13H12N6O4D8·HCl

Molecular Weight: 368.85

Purity: > 95%

* For research use only. Not for human or veterinary use.

Valacyclovir-d8 Hydrochloride - 1279033-32-7

CAS No. 1279033-32-7
Molecular Formula C13H12N6O4D8·HCl
Molecular Weight 368.85
IUPAC Name 2-[(2-amino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride
Standard InChI InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D;
SMILES CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl
Appearance Solid Powder

Chemical Structure and Properties

Valacyclovir-d8 Hydrochloride is a deuterium-labeled derivative of valacyclovir, characterized by the strategic replacement of hydrogen atoms with deuterium in the valine portion of the molecule. The compound features a deuterated valine moiety that enhances its stability and allows for precise measurement in biological samples.

Molecular Characteristics

The fundamental chemical characteristics of Valacyclovir-d8 Hydrochloride include:

PropertyValueReference
Molecular FormulaC₁₃H₁₂D₈N₆O₄ · HCl
Molecular Weight368.8 g/mol
CAS Number1279033-32-7
Unlabelled CAS124832-27-5
IUPAC Name2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride
Physical StateSolid
Purity Standard>95% (HPLC)

The structure incorporates deuterium atoms at specific positions within the valine component, which contributes to its specialized application as an analytical standard without altering the fundamental pharmacological properties of the parent compound.

Mechanism of Action and Pharmacological Properties

Although Valacyclovir-d8 Hydrochloride is primarily utilized as an analytical standard, its mechanism of action parallels that of conventional valacyclovir, given its structural similarity.

Antiviral Mechanism

Valacyclovir-d8 Hydrochloride, like its non-deuterated counterpart, functions as a prodrug that converts to acyclovir after administration. The active metabolite acyclovir then inhibits viral DNA synthesis through these mechanisms:

  • Conversion to acyclovir triphosphate within infected cells

  • Competitive inhibition of viral DNA polymerase

  • Incorporation into viral DNA, causing chain termination

  • Selective inhibition of herpes virus replication

The inhibitory concentration (IC₅₀) for L-Valacyclovir against herpes simplex virus type 1 is approximately 0.84 μM in Vero cells, indicating effective antiviral potency .

Synthesis and Production

The synthesis of Valacyclovir-d8 Hydrochloride involves a multi-step process designed to incorporate deuterium atoms at specific positions of the molecule.

Synthetic Pathway

The synthetic route typically involves:

  • Starting with deuterated valine precursors

  • Addition of protective groups (e.g., t-Boc protection as seen in N-t-Boc-valacyclovir-d8)

  • Coupling reaction with the acyclovir moiety

  • Deprotection steps

  • Conversion to the hydrochloride salt

N-t-Boc-valacyclovir-d8 (C₁₈H₂₈N₆O₆, molecular weight 432.5 g/mol) serves as a key intermediate in this synthesis pathway, providing the necessary protection during the coupling reactions.

Analytical Applications

The primary value of Valacyclovir-d8 Hydrochloride lies in its analytical applications, particularly in pharmaceutical research and quality control.

Internal Standard for Quantification

Valacyclovir-d8 Hydrochloride serves as an internal standard in analytical chemistry for the quantification of L-Valacyclovir using various techniques:

  • Gas chromatography-mass spectrometry (GC-MS)

  • Liquid chromatography-mass spectrometry (LC-MS)

  • High-performance liquid chromatography (HPLC)

The deuterium labeling creates a mass difference that allows for distinct identification and quantification in complex biological matrices, making it invaluable for pharmacokinetic studies.

Advantages in Analytical Procedures

The compound offers several advantages in analytical applications:

  • Similar chromatographic behavior to non-deuterated valacyclovir

  • Different mass spectral profile for selective detection

  • Improved accuracy in quantitative analysis

  • Enhanced stability in biological samples

  • Minimal isotope effects on analytical separation

Pharmacokinetic Studies

Despite being primarily an analytical standard, understanding the pharmacokinetic profile of Valacyclovir-d8 Hydrochloride can be extrapolated from studies of non-deuterated valacyclovir, with allowances for potential isotope effects.

Absorption and Metabolism

Based on valacyclovir studies, these processes likely occur:

  • Rapid absorption from the gastrointestinal tract

  • Conversion to acyclovir through enzymatic hydrolysis

  • Distribution similar to acyclovir

  • Primarily renal excretion

The plasma elimination half-life of acyclovir (the active metabolite) typically averages 2.5 to 3.3 hours in subjects with normal renal function .

Clearance Parameters

For the parent compound valacyclovir, studies show:

ParameterValueReference
Renal Clearance255 ± 86 mL/min
% of Total Plasma Clearance42%
Elimination Half-life2.5-3.3 hours

The deuterated form would be expected to have similar clearance parameters, potentially with slight modifications due to the kinetic isotope effect of deuterium substitution.

Comparative Analysis with Related Compounds

Understanding Valacyclovir-d8 Hydrochloride in context requires comparison with related compounds.

Comparison with Non-Deuterated Valacyclovir

PropertyValacyclovir-d8 HydrochlorideValacyclovir HydrochlorideReference
Molecular Weight368.8 g/mol360.8 g/mol
MechanismProdrug of acyclovirProdrug of acyclovir
Clinical UseAnalytical standardTreatment of herpes infections
BioavailabilitySimilar to valacyclovir3-5× higher than acyclovir
Dosage FormResearch compoundOral tablets

Related Deuterated Compounds

N-t-Boc-valacyclovir-d8 is a key intermediate in the synthesis pathway of Valacyclovir-d8 Hydrochloride, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom that enhances stability during synthesis.

Current Research Applications

Research utilizing Valacyclovir-d8 Hydrochloride continues to expand in several domains.

Analytical Method Development

Current applications include:

  • Development of bioanalytical methods for valacyclovir quantification

  • Pharmacokinetic studies requiring precise tracking of drug metabolism

  • Quality control processes in pharmaceutical manufacturing

  • Metabolic tracking studies utilizing the distinguishable mass difference

Research Advantages

The incorporation of deuterium in valacyclovir-d8 enhances its utility in research through:

  • Distinct mass spectrometric profile allowing differentiation from the non-deuterated compound

  • Similar physicochemical properties maintaining chromatographic behavior

  • Enhanced stability in certain biological environments

  • Potential for tracing metabolic pathways with greater precision

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